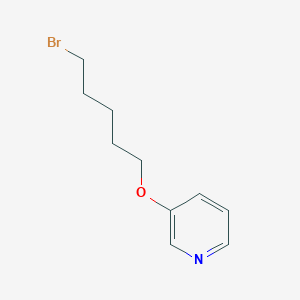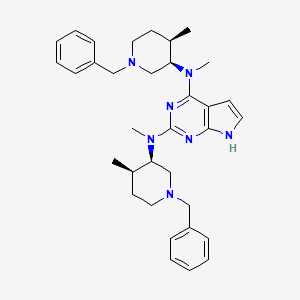
Zolmitriptan Namino-sucraloside (Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zolmitriptan Namino-sucraloside is a compound that combines the properties of zolmitriptan, a well-known triptan used for the treatment of migraines, with namino-sucraloside, a derivative of sucralose. This mixture aims to enhance the bioavailability and efficacy of zolmitriptan by leveraging the properties of namino-sucraloside.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zolmitriptan Namino-sucraloside involves multiple steps. Zolmitriptan is synthesized through a series of reactions starting from indole derivatives. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis.
Attachment of the oxazolidinone ring: This involves the reaction of the indole derivative with an appropriate oxazolidinone precursor.
Introduction of the dimethylaminoethyl side chain: This is done through a substitution reaction.
Namino-sucraloside is synthesized by modifying sucralose through amination reactions. The final step involves the conjugation of zolmitriptan with namino-sucraloside under mild conditions to form the desired mixture.
Industrial Production Methods
Industrial production of Zolmitriptan Namino-sucraloside involves large-scale synthesis of both zolmitriptan and namino-sucraloside, followed by their conjugation. The process is optimized for high yield and purity, involving:
Batch reactors: for the initial synthesis steps.
Continuous flow reactors: for the conjugation step to ensure consistent product quality.
Purification: through crystallization and chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Zolmitriptan Namino-sucraloside undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: These are primarily hydroxylated derivatives.
Reduced derivatives: These include compounds with modified side chains.
Substituted products: These are derivatives with different alkyl or acyl groups attached.
Wissenschaftliche Forschungsanwendungen
Zolmitriptan Namino-sucraloside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of conjugation on bioavailability.
Biology: Investigated for its potential to cross the blood-brain barrier more effectively than zolmitriptan alone.
Medicine: Explored for its enhanced efficacy in treating migraines and other neurological disorders.
Industry: Used in the development of new drug delivery systems and formulations.
Wirkmechanismus
The mechanism of action of Zolmitriptan Namino-sucraloside involves:
Binding to 5-HT1B/1D receptors: This leads to vasoconstriction of intracranial blood vessels, reducing migraine symptoms.
Inhibition of pro-inflammatory neuropeptides: This reduces inflammation and pain.
Enhanced bioavailability: Namino-sucraloside improves the solubility and absorption of zolmitriptan, leading to faster and more effective relief.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: Known for its rapid onset of action.
Eletriptan: Noted for its high efficacy and longer duration of action.
Uniqueness
Zolmitriptan Namino-sucraloside stands out due to its enhanced bioavailability and efficacy, attributed to the presence of namino-sucraloside. This makes it a promising candidate for more effective migraine treatment compared to other triptans.
Eigenschaften
Molekularformel |
C56H80Cl6N6O20 |
|---|---|
Molekulargewicht |
1370.0 g/mol |
IUPAC-Name |
[(2S,5R)-5-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;[(5S)-2-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/2C28H39Cl2N3O10.2ClH/c1-33(2,6-5-15-10-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)13-28(25(38)22(35)19(9-29)42-28)43-26-24(37)23(36)21(30)20(11-34)41-26;1-33(2,6-5-15-9-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)10-19-22(35)25(38)28(13-29,42-19)43-26-24(37)23(36)21(30)20(11-34)41-26;;/h3-4,8,10,16,19-26,31,34-38H,5-7,9,11-13H2,1-2H3;3-4,8-9,16,19-26,31,34-38H,5-7,10-13H2,1-2H3;2*1H/t16-,19-,20?,21+,22?,23?,24?,25?,26-,28?;16-,19+,20?,21+,22?,23?,24?,25?,26-,28+;;/m11../s1 |
InChI-Schlüssel |
CMJSYYJXVCZULS-UMNUXSNDSA-N |
Isomerische SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)C[C@H]4C(C([C@](O4)(CCl)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)CC4(C(C([C@H](O4)CCl)O)O)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
Kanonische SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4C(C(C(O4)(CCl)OC5C(C(C(C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4(C(C(C(O4)CCl)O)O)OC5C(C(C(C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


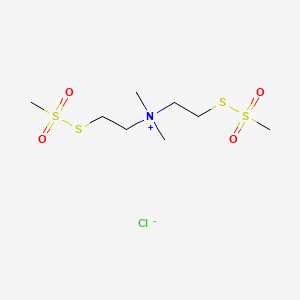
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)

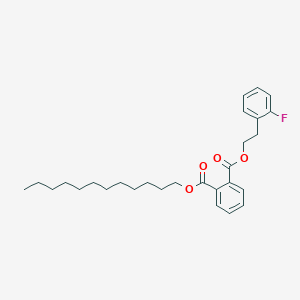
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
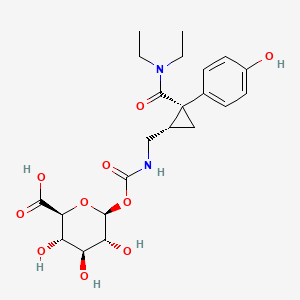
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
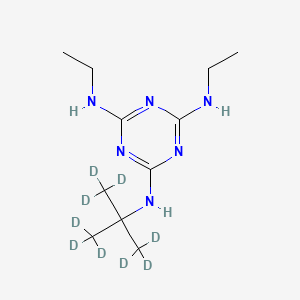
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
